1-Benzyl-4-bromo-azepan-3-one
Description
1-Benzyl-4-bromo-azepan-3-one is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring with a ketone group at position 3, a bromine substituent at position 4, and a benzyl group at position 1. Its molecular formula is C₁₃H₁₆BrNO (molecular weight: 282.18 g/mol).
Its reactivity is likely influenced by the azepanone scaffold, which balances ring strain and conformational flexibility compared to smaller or larger cyclic ketones .
Properties
Molecular Formula |
C13H16BrNO |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
1-benzyl-4-bromoazepan-3-one |
InChI |
InChI=1S/C13H16BrNO/c14-12-7-4-8-15(10-13(12)16)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
DKDWYSSSCHORRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)CN(C1)CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Ring Size and Substituent Effects
(a) 1-Benzyl-4-bromopiperidin-3-one (C₁₂H₁₄BrNO)
- Structure: Six-membered piperidinone ring with benzyl (position 1) and bromine (position 4).
- Key Differences: Ring Size: The piperidinone’s six-membered ring reduces conformational flexibility compared to the azepanone’s seven-membered ring. This may lower steric hindrance in reactions involving the ketone group. Molecular Weight: 268.15 g/mol (vs. 282.18 g/mol for the azepanone), impacting density and solubility.
- Applications : Used as a synthetic intermediate in medicinal chemistry, particularly for alkaloid derivatives .
(b) 1-(Benzyloxy)-4-bromobenzene (C₁₃H₁₁BrO)
- Structure : Aromatic benzene ring with benzyloxy (position 1) and bromine (position 4).
- Key Differences: Scaffold: Lacks a nitrogen atom and ketone group, making it less reactive in nucleophilic additions. Polarity: Reduced polarity due to the absence of a carbonyl group, leading to higher solubility in non-polar solvents.
- Applications : Intermediate in organic synthesis, particularly for coupling reactions .
(c) Fluazolate (C₁₇H₁₃BrClF₃N₂O₂)
- Structure : Pyrazole and benzoate esters with bromine and trifluoromethyl substituents.
- Key Differences: Functional Groups: Contains ester and pyrazole moieties, enabling herbicidal activity. Bromine Position: Bromine at the pyrazole ring (vs. azepanone), altering electronic effects.
- Applications : Herbicide targeting broadleaf weeds .
Physicochemical and Reactivity Comparison
| Parameter | 1-Benzyl-4-bromo-azepan-3-one | 1-Benzyl-4-bromopiperidin-3-one | Fluazolate |
|---|---|---|---|
| Molecular Weight (g/mol) | 282.18 | 268.15 | 471.65 |
| Ring Size | 7-membered (azepane) | 6-membered (piperidine) | Non-cyclic (ester/pyrazole) |
| Key Functional Groups | Ketone, Br, Benzyl | Ketone, Br, Benzyl | Ester, Br, CF₃, Pyrazole |
| Polarity | Moderate (ketone) | Moderate (ketone) | Low (ester/aromatic) |
| Theoretical Reactivity | High (azepanone strain + Br) | Moderate (less ring strain) | High (electrophilic Br) |
- However, the piperidinone’s smaller ring may facilitate faster reaction kinetics due to lower steric hindrance .
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